5-Ethyl-2,4-dimethyloxazole

Description

Properties

CAS No. |

33318-74-0 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

5-ethyl-2,4-dimethyl-1,3-oxazole |

InChI |

InChI=1S/C7H11NO/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3 |

InChI Key |

XOOCKFZHDAFKNK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(O1)C)C |

Origin of Product |

United States |

5-Ethyl-2,4-dimethyloxazole chemical properties and structure

An In-Depth Technical Guide to 5-Ethyl-2,4-dimethyloxazole: Chemical Properties, Structure, and Applications in Research and Development

Introduction

The oxazole scaffold represents a class of five-membered aromatic heterocycles that are considered "privileged structures" in the field of medicinal chemistry.[1] Their prevalence in numerous natural products and synthetically developed drugs underscores their importance. These structures serve as versatile intermediates, providing a robust framework for the synthesis of a diverse array of biologically active molecules.[1] 5-Ethyl-2,4-dimethyloxazole, a trisubstituted oxazole, embodies the potential of this chemical class. While not as extensively documented as some of its isomers, its structural attributes make it a compound of significant interest for researchers, scientists, and professionals engaged in drug development and synthetic chemistry.

This technical guide provides a comprehensive overview of 5-Ethyl-2,4-dimethyloxazole, consolidating its known chemical properties, structural details, plausible synthetic routes, and potential applications. As a Senior Application Scientist, the aim is not merely to present data, but to offer insights into the causality behind its chemical behavior and to frame its utility within the practical context of modern research and development.

Molecular Structure and Identification

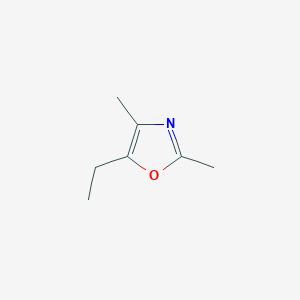

5-Ethyl-2,4-dimethyloxazole is an aromatic heterocyclic compound featuring an oxazole ring substituted with two methyl groups at positions 2 and 4, and an ethyl group at position 5.[2][3][4] The arrangement of these substituents on the core ring dictates its electronic properties, reactivity, and steric profile, which are critical factors in its application as a synthetic building block. The molecule is achiral.[5]

Caption: 2D Chemical Structure of 5-Ethyl-2,4-dimethyloxazole.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-ethyl-2,4-dimethyl-1,3-oxazole | [2][6] |

| CAS Number | 33318-74-0 | [5][7] |

| Molecular Formula | C₇H₁₁NO | [2][5][6] |

| Molecular Weight | 125.17 g/mol | [5] |

| SMILES | CCC1=C(N=C(O1)C)C | [6] |

| InChI | InChI=1S/C7H11NO/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3 | [2][6] |

| InChIKey | XOOCKFZHDAFKNK-UHFFFAOYSA-N |[2][6] |

Physicochemical Properties

The physical and chemical properties of a compound are paramount in determining its suitability for specific applications, from reaction conditions to formulation and its behavior in biological systems.

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Flash Point | ~58.6 °C (137.0 °F) | Estimated, TCC. Indicates flammability. | [7] |

| logP (o/w) | ~1.7 - 2.0 | Estimated. Suggests moderate lipophilicity. | [6][7] |

| Water Solubility | ~949.3 mg/L @ 25 °C | Estimated. Low but non-negligible aqueous solubility. | [7] |

| Solubility | Soluble in alcohol | Typical for organic compounds of this size. |[7] |

The estimated octanol-water partition coefficient (logP) of approximately 2.0 is particularly noteworthy for drug development professionals.[6] This value falls within the range often associated with good oral bioavailability, as it suggests the molecule possesses sufficient lipophilicity to cross cell membranes without being so greasy that it has poor aqueous solubility. Its solubility in alcohol makes it amenable to a wide range of standard organic reactions and purification techniques like chromatography.[7]

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific experimental spectra for 5-Ethyl-2,4-dimethyloxazole are not widely published, its structure allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to be distinct. The ethyl group at C5 should produce a quartet for the methylene (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The two methyl groups at C2 and C4 would appear as sharp singlets, likely with slightly different chemical shifts due to their different electronic environments within the aromatic oxazole ring.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to each carbon atom in the molecule. The signals for the aromatic carbons of the oxazole ring would appear in the downfield region typical for heterocyclic systems.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₇H₁₁NO.[2] Predicted collision cross-section (CCS) values for various adducts can aid in identification in complex mixtures, such as in metabolomics studies.[6]

Table 3: Predicted Collision Cross Section (CCS) Data for MS Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 126.09134 | 122.9 |

| [M+Na]⁺ | 148.07328 | 133.2 |

| [M+K]⁺ | 164.04722 | 133.4 |

| [M-H]⁻ | 124.07678 | 126.6 |

Data sourced from PubChemLite, calculated using CCSbase.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the alkyl groups and aromatic C-H stretching from the oxazole ring. Key signals would include C=N and C=C stretching vibrations characteristic of the heterocyclic core.

Synthesis and Reactivity

Substituted oxazoles are commonly synthesized via cyclization reactions. The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, is a well-established and robust method.[8] This approach offers a reliable pathway to 5-Ethyl-2,4-dimethyloxazole.

Caption: Plausible synthesis workflow for 5-Ethyl-2,4-dimethyloxazole.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol is a representative, self-validating system based on established methodologies for analogous compounds.[8] Each step includes a clear objective and expected outcome, allowing for in-process verification.

Objective: To synthesize 5-Ethyl-2,4-dimethyloxazole from 3-aminopentan-2-one.

Step 1: Acylation to form N-(1-methyl-2-oxobutyl)acetamide

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-aminopentan-2-one (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

-

Reaction: Cool the solution in an ice bath to 0 °C. Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

-

Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-acylamino ketone intermediate.

Step 2: Cyclodehydration to 5-Ethyl-2,4-dimethyloxazole

-

Reaction Setup: Place the crude intermediate from Step 1 into a flask. Add a strong dehydrating agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

Cyclization: Heat the mixture, for example, to 140-160 °C for 2-3 hours.[8] The causality here is that the high temperature and strong acid catalyze the intramolecular condensation and subsequent dehydration to form the aromatic oxazole ring.

-

Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~8.

-

Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried and concentrated. The final product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-Ethyl-2,4-dimethyloxazole.[8]

-

Validation: The structure and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 3 (NMR, MS, IR).

Applications in Drug Discovery and Research

The true value of 5-Ethyl-2,4-dimethyloxazole for its target audience lies in its potential as a chemical building block.[9] The oxazole core is a key feature in many pharmacologically active compounds, and this specific molecule offers three distinct points for synthetic modification.

-

Scaffold for Library Synthesis: The methyl and ethyl groups can be further functionalized, or the core starting materials can be varied to generate a library of related oxazoles for high-throughput screening against biological targets.

-

Intermediate for Complex Synthesis: It can serve as a stable, aromatic core onto which more complex functionalities are built, leveraging the reactivity of the heterocyclic ring or the attached alkyl groups.[1]

-

Fragment-Based Drug Design: As a small, moderately lipophilic molecule, it fits the profile of a "fragment" that could be identified in initial screening assays to bind to a protein target, serving as a starting point for lead optimization.

Caption: Role of 5-Ethyl-2,4-dimethyloxazole in a drug discovery workflow.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing.

-

Incompatible Materials: Keep away from strong oxidizing agents.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For air-sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

5-Ethyl-2,4-dimethyloxazole is a structurally interesting heterocyclic compound with significant, albeit underexplored, potential. Its physicochemical properties, characterized by moderate lipophilicity and solubility in common organic solvents, make it a tractable molecule for synthetic manipulation. Established chemical principles provide a clear and reliable pathway for its synthesis. For researchers in drug discovery and materials science, this compound represents not just a single molecule, but a versatile platform—a core scaffold ready for elaboration into novel chemical entities with diverse functional properties. Its true potential will be realized through its application as a foundational building block in the development of the next generation of therapeutics and advanced materials.

References

-

National Institute of Standards and Technology. (n.d.). Oxazole, 5-ethyl-2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-ethyl-2,4-dimethyl oxazole. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 5-ETHYL-2,4-DIMETHYLOXAZOLE. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-ethyl-2,4-dimethyloxazole (C7H11NO). Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2,4-dimethylthiazole. Retrieved from [Link]

-

Wang, S., Xie, J., Sun, B., & Hou, D. (n.d.). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. China Food Additives. Retrieved from [Link]

-

Scent.vn. (n.d.). 2-Ethyl-4,5-dimethyloxazole CAS# 53833-30-0. Retrieved from [Link]

-

FooDB. (2019, November 26). Showing Compound 2-Ethyl-4,5-dimethyloxazole (FDB017018). Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). 4-Ethyl-2,5-dimethyloxazole (YMDB01499). Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of 2,4,5-Trisubstituted Oxazoles. Retrieved from [Link]

-

OntoChemical. (n.d.). 5-Ethyl-2,4-dimethylthiazole Overview. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxazole, 5-ethyl-2,4-dimethyl [webbook.nist.gov]

- 3. Showing Compound 2-Ethyl-4,5-dimethyloxazole (FDB017018) - FooDB [foodb.ca]

- 4. ymdb.ca [ymdb.ca]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. PubChemLite - 5-ethyl-2,4-dimethyloxazole (C7H11NO) [pubchemlite.lcsb.uni.lu]

- 7. 5-ethyl-2,4-dimethyl oxazole, 33318-74-0 [thegoodscentscompany.com]

- 8. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]

- 9. scent.vn [scent.vn]

- 10. fishersci.com [fishersci.com]

The Dual Paradigm of 5-Ethyl-2,4-dimethyloxazole (CAS 33318-74-0): From Flavor Chemistry to Predictive Clinical Metabolomics

Executive Summary

Historically cataloged as a volatile natural extractive and food additive (FEMA/JECFA listed), 5-Ethyl-2,4-dimethyloxazole (CAS 33318-74-0) has undergone a profound paradigm shift in the scientific literature. With the advent of high-resolution mass spectrometry (HRMS) and advanced chemometrics, this alkylated oxazole is no longer viewed merely as a byproduct of the Maillard reaction in food chemistry. Today, it is recognized as a highly specific volatile organic compound (VOC) biomarker. Recent clinical metabolomics studies have identified it as a critical node in predictive diagnostic panels for active Tuberculosis (TB), metabolic regulation in Type 2 Diabetes (T2DM), and preoperative metabolic profiling in oncology.

This whitepaper synthesizes the physicochemical dynamics, analytical workflows, and emerging clinical applications of 5-Ethyl-2,4-dimethyloxazole, providing a comprehensive guide for researchers leveraging VOCs in biomarker discovery.

Chemical Ontology and Structural Dynamics

5-Ethyl-2,4-dimethyloxazole ( C7H11NO , MW: 125.17 g/mol ) is a low-molecular-weight, achiral heterocyclic compound. Its structure consists of a 1,3-oxazole ring substituted with methyl groups at the C2 and C4 positions, and an ethyl group at the C5 position.

-

Volatility and Lipophilicity: The absence of strong hydrogen-bond donating groups, combined with the alkyl substitutions, renders the molecule highly volatile and lipophilic. This allows it to readily cross biological membranes and partition into the headspace of biological matrices (serum, urine, breath), making it an ideal candidate for non-invasive diagnostic sampling.

-

Synthesis Mechanisms: In food matrices (e.g., coffee roasting), it is synthesized via Strecker degradation and the Maillard reaction, where amino acids interact with reducing sugars at high temperatures. In biological systems, its presence is increasingly linked to host-pathogen metabolic reprogramming and altered amino acid degradation pathways.

Analytical Methodologies: High-Resolution Volatilomics

Due to its high volatility, liquid chromatography (LC) is often suboptimal for the isolated detection of 5-Ethyl-2,4-dimethyloxazole. Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC-TOF-MS) is the gold standard.

Protocol: Self-Validating HS-SPME-GC-TOF-MS Workflow

To ensure rigorous scientific integrity and reproducibility, the following protocol incorporates built-in causality and self-validation mechanisms.

Step 1: Matrix Preparation & Internal Calibration

-

Action: Aliquot 500 µL of the biological sample (serum or urine) into a 20 mL headspace vial. Spike with 10 µL of a stable isotope-labeled internal standard (e.g., D8 -toluene or D5 -phenylalanine, 10 µg/mL).

-

Causality: The addition of a deuterated internal standard prior to extraction creates a self-validating system. It corrects for matrix suppression effects and variations in fiber adsorption efficiency, ensuring that subsequent quantitative variations are purely biological, not analytical drift.

Step 2: Headspace Solid-Phase Microextraction (HS-SPME)

-

Action: Incubate the vial at 40°C for 10 minutes to reach vapor-phase equilibrium. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

-

Causality: Liquid-liquid extraction risks solvent masking of low-molecular-weight analytes. HS-SPME selectively concentrates volatile oxazoles while leaving non-volatile proteins and lipids behind, drastically reducing background noise.

Step 3: Chromatographic Separation

-

Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Use a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 2 min), ramp at 5°C/min to 200°C, then 20°C/min to 280°C.

-

Causality: The non-polar stationary phase separates alkyl-substituted oxazoles based strictly on boiling point and partition coefficient, providing sharp, symmetrical peaks for 5-Ethyl-2,4-dimethyloxazole.

Step 4: TOF-MS Acquisition & Chemometrics

-

Action: Acquire data in full-scan mode (m/z 35–400) using electron ionization (EI) at 70 eV. Process data using Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA).

-

Causality: TOF-MS provides the rapid scan rates required to deconvolute co-eluting peaks. OPLS-DA is mandatory here; it separates predictive biological variation from orthogonal (unrelated) noise, isolating the specific Variable Importance in Projection (VIP) score of the oxazole.

Workflow for untargeted volatilome profiling and biomarker discovery using HS-SPME-GC-TOF-MS.

The Clinical Paradigm Shift: Biomarker Applications

While traditionally utilized in sensory analysis to differentiate coffee extraction methods (where it holds a high VIP discrimination score) [1], 5-Ethyl-2,4-dimethyloxazole has recently emerged as a highly predictive clinical biomarker.

Tuberculosis (TB) Diagnostics

The diagnosis of extrapulmonary and smear-negative TB remains a global challenge. Recent metabolomic profiling of plasma has identified 5-Ethyl-2,4-dimethyloxazole as a critical component of a novel diagnostic panel. In a landmark study utilizing GC-TOF-MS and UHPLC-QE-MS, researchers identified a 7-metabolite panel (including 5-hydroxyindoleacetic acid, indole acetaldehyde, and 5-Ethyl-2,4-dimethyloxazole) capable of distinguishing active TB patients from healthy controls with an exceptional Area Under the Curve (AUC) of 0.97 [2]. The presence of this oxazole is hypothesized to result from the unique metabolic reprogramming and lipid/amino acid degradation pathways induced by Mycobacterium tuberculosis.

Pathophysiological cascade leading to the emission of volatile oxazole biomarkers in active TB.

Metabolic Regulation in Type 2 Diabetes (T2DM)

In pharmacological studies evaluating the anti-diabetic effects of traditional formulations (e.g., Dachaihu decoction combined with Sanghuangporus vaninii), liver metabolomics revealed a significant role for 5-Ethyl-2,4-dimethyloxazole. Network pharmacology and UPLC-MS/MS analysis demonstrated that levels of this oxazole were positively correlated with HDL-c and HOMA-β (beta-cell function), while being negatively correlated with total cholesterol and insulin resistance (HOMA-IRI) [3]. This suggests the metabolite acts as a proxy indicator for the restoration of lipid homeostasis and glycemic control.

Oncology and Surgical Pharmacology

In the context of gastric cancer, preoperative serum metabolomics have been utilized to predict postoperative opioid consumption. 5-Ethyl-2,4-dimethyloxazole was identified among the specific metabolites that were significantly differentially expressed between high and low opioid consumption groups. This differential expression is deeply intertwined with histidine metabolism and histamine degradation pathways, which modulate pain phenotypes and receptor sensitivity [4].

Quantitative Data Summary

The following table synthesizes the quantitative metrics associated with 5-Ethyl-2,4-dimethyloxazole across various scientific domains, highlighting its versatility and predictive power.

| Application Area | Analytical Platform | Biological / Chemical Role | Key Metric / Finding |

| Infectious Disease (TB) | GC-TOF-MS / UHPLC-MS | Diagnostic biomarker for active M. tuberculosis infection | Panel AUC = 0.97 (p < 0.001) [2] |

| Metabolic Disorders (T2DM) | UPLC-MS/MS | Indicator of restored lipid homeostasis and beta-cell function | Positive correlation with HOMA-β [3] |

| Oncology / Pharmacology | LC-MS/MS | Preoperative predictor of postoperative opioid consumption | Significant differential expression (p < 0.05) [4] |

| Food Chemistry (Sensory) | HS-SPME-GC-MS | Discriminator of coffee extraction methods (Espresso vs. Filter) | VIP Score > 0.8 [1] |

Conclusion

The trajectory of 5-Ethyl-2,4-dimethyloxazole (CAS 33318-74-0) exemplifies the evolution of modern analytical chemistry. By applying rigorous, self-validating HRMS protocols, researchers have elevated this compound from a simple flavor volatile to a high-value clinical biomarker. Whether utilized in the non-invasive diagnosis of Tuberculosis, the tracking of diabetic metabolic recovery, or the prediction of pharmacological responses in oncology, this alkylated oxazole represents a critical target for future volatilome research.

References

- Title: Metabolomics Combined with Sensory Analysis Reveals the Impact of Different Extraction Methods on Coffee Beverages from Coffea arabica and Coffea canephora var.

- Source: Frontiers in Cellular and Infection Microbiology (via Semantic Scholar)

- Title: Anti-diabetic effects of Dachaihu decoction combined with Sanghuangporus vaninii: insights from network pharmacology, intestinal flora, and liver metabolomics Source: Frontiers in Pharmacology URL

- Title: Identification of Preoperative Serum Metabolites Associated With Postoperative Opioid Consumption in Gastric Cancer Patients Source: Pain Physician Journal URL

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 5-Ethyl-2,4-dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Ethyl-2,4-dimethyloxazole, a substituted oxazole with potential applications in flavor chemistry and as a building block in medicinal chemistry. While direct, peer-reviewed synthetic protocols for this specific molecule are not abundantly available, this document extrapolates from established and robust methodologies for analogous structures to provide a reliable and scientifically-grounded synthetic pathway. The proposed synthesis is primarily based on the well-established Robinson-Gabriel synthesis, a cornerstone in oxazole chemistry.

Introduction to 5-Ethyl-2,4-dimethyloxazole

5-Ethyl-2,4-dimethyloxazole is a heterocyclic compound with the molecular formula C₇H₁₁NO.[1][2] It belongs to the oxazole family, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole ring is a significant scaffold in numerous natural products and pharmacologically active compounds, valued for its ability to engage in various biological interactions.[3][4] 5-Ethyl-2,4-dimethyloxazole itself has been identified as a constituent in the aroma of Arabica coffee and French fries.[5]

Table 1: Physicochemical Properties of 5-Ethyl-2,4-dimethyloxazole

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | [1][6] |

| Molecular Weight | 125.17 g/mol | [2] |

| IUPAC Name | 5-ethyl-2,4-dimethyl-1,3-oxazole | [6] |

| LogP (o/w) | 1.715 (estimated) | [5] |

| Water Solubility | 949.3 mg/L @ 25 °C (estimated) | [5] |

Recommended Synthetic Pathway: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and highly effective method for the formation of oxazoles.[7][8] The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino ketone, typically promoted by a strong acid or dehydrating agent.[4][8] This approach is particularly well-suited for the synthesis of multisubstituted oxazoles like the target compound.

A closely related isomer, 2,5-dimethyl-4-ethyloxazole, has been successfully synthesized via a two-step process involving the Dakin-West reaction to form the 2-acylamino ketone intermediate, followed by a Robinson-Gabriel cyclization.[9] We will adapt this proven strategy for the synthesis of 5-Ethyl-2,4-dimethyloxazole.

Overall Synthetic Scheme

The proposed two-step synthesis starts from 2-aminobutane and proceeds through a 2-acylamino ketone intermediate.

Caption: Proposed two-step synthesis of 5-Ethyl-2,4-dimethyloxazole.

Step 1: Synthesis of the 2-Acylamino Ketone Intermediate

The crucial intermediate for the Robinson-Gabriel synthesis is a 2-acylamino ketone. For the target molecule, this is 3-acetamidopentan-2-one . This intermediate can be prepared from 2-aminobutane through a Dakin-West reaction, which acylates the amine and subsequently introduces the keto group.

Experimental Protocol: Synthesis of 3-Acetamidopentan-2-one

-

Acylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobutane (1.0 eq) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 130 °C for 5 hours.[9] The use of pyridine as a catalyst and solvent is standard for the Dakin-West reaction.

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent like ethyl acetate.

-

The organic layer is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-acetamidopentan-2-one.

Step 2: Robinson-Gabriel Cyclodehydration

With the 2-acylamino ketone in hand, the final step is the cyclization and dehydration to form the oxazole ring. This is typically achieved by heating with a strong dehydrating agent. Polyphosphoric acid (PPA) is an effective and commonly used reagent for this transformation.[4][9]

Mechanism of the Robinson-Gabriel Synthesis

Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.

Experimental Protocol: Synthesis of 5-Ethyl-2,4-dimethyloxazole

-

Reaction Setup: In a round-bottom flask, place the 3-acetamidopentan-2-one (1.0 eq).

-

Add polyphosphoric acid (PPA) (approximately 4 times the weight of the acylamino ketone).[9] PPA serves as both the catalyst and the dehydrating agent.

-

Reaction Conditions: Heat the mixture to 150 °C with stirring for 2 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a strong base, such as concentrated NaOH or KOH, until the pH is basic.

-

Extract the aqueous layer multiple times with ether or another suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure 5-Ethyl-2,4-dimethyloxazole.[9]

Table 2: Summary of Reaction Conditions

| Step | Key Reagents | Temperature | Time | Yield (Estimated) |

| 1. Dakin-West | Acetic Anhydride, Pyridine | 130 °C | 5 h | 40-60% |

| 2. Robinson-Gabriel | Polyphosphoric Acid (PPA) | 150 °C | 2 h | 70-85% |

| Overall | 28-51% |

Yields are estimated based on the synthesis of the analogous compound 2,5-dimethyl-4-ethyloxazole.[9]

Alternative Synthetic Routes

While the Robinson-Gabriel synthesis is the recommended approach, other methods for oxazole synthesis exist and may be applicable.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a route to oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[3][10][11] To synthesize 5-Ethyl-2,4-dimethyloxazole via this method, one would need to start with an appropriately substituted aldehyde and a modified TosMIC reagent. This method is particularly useful for synthesizing 5-substituted oxazoles.[3]

Safety and Handling

-

Pyridine and Acetic Anhydride: These reagents are corrosive and have strong odors. Handle them in a well-ventilated fume hood.

-

Polyphosphoric Acid (PPA): PPA is highly viscous and corrosive. The quenching step with ice is highly exothermic and should be performed with caution.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these chemical syntheses.

Conclusion

The synthesis of 5-Ethyl-2,4-dimethyloxazole can be reliably achieved through a two-step process employing the Dakin-West reaction followed by a Robinson-Gabriel cyclodehydration. This approach offers the advantages of readily available starting materials and a robust, well-documented cyclization step. The provided protocols, derived from the successful synthesis of a closely related isomer, offer a strong foundation for researchers to produce this compound for further study and application.

References

-

National Institute of Standards and Technology. (n.d.). Oxazole, 5-ethyl-2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link][1]

-

The Good Scents Company. (n.d.). 5-ethyl-2,4-dimethyl oxazole. Retrieved from [Link][5]

-

Cheméo. (n.d.). Chemical Properties of Thiazole, 5-ethyl-2,4-dimethyl- (CAS 38205-61-7). Retrieved from [Link][12]

-

PubChem. (n.d.). 5-ethyl-2,4-dimethyloxazole. Retrieved from [Link][6]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link][7]

-

Wang, S., Xie, J., Sun, B., & Hou, D. (2012). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Journal of Chinese Institute of Food Science and Technology.[9]

-

Global Substance Registration System. (n.d.). 5-ETHYL-2,4-DIMETHYLOXAZOLE. Retrieved from [Link][2]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link][10]

-

Sriram, D., & Yogeeswari, P. (2010). A novel concise synthesis of a series of 2,4,5-trisubstituted oxazoles via a tandem Ugi/Robinson–Gabriel sequence. Tetrahedron Letters, 51(35), 4673-4676.[13]

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link][11]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link][8]

-

SynArchive. (n.d.). Van Leusen Reaction. Retrieved from [Link][14]

-

Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608.[3]

Sources

- 1. Oxazole, 5-ethyl-2,4-dimethyl [webbook.nist.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-ethyl-2,4-dimethyl oxazole, 33318-74-0 [thegoodscentscompany.com]

- 6. PubChemLite - 5-ethyl-2,4-dimethyloxazole (C7H11NO) [pubchemlite.lcsb.uni.lu]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]

- 10. Van Leusen Reaction [organic-chemistry.org]

- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 12. Thiazole, 5-ethyl-2,4-dimethyl- (CAS 38205-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. synarchive.com [synarchive.com]

Spectral Characterization and Analytical Profiling of 5-Ethyl-2,4-dimethyloxazole: A Technical Guide for Biomarker Validation

As untargeted metabolomics advances, the identification of volatile organic compounds (VOCs) has become critical for non-invasive diagnostics and food chemistry. 5-Ethyl-2,4-dimethyloxazole (CAS: 38593-17-8) has recently emerged as a high-value biomarker across multiple disciplines. It serves as a discriminatory urine metabolite for the diagnosis of pulmonary tuberculosis (PTB)[1], a key flavor marker distinguishing Filter coffee from Espresso preparations[2], and a liver metabolite positively correlated with improved glycemic control (HDL-c, HOMA-β) in Type 2 Diabetes Mellitus models[3].

Due to its low physiological concentration and the presence of numerous structural isomers (e.g., 4,5-dimethyl-2-propyloxazole), relying solely on library matching is insufficient. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, theoretically grounded framework for the spectral acquisition, interpretation, and orthogonal validation (NMR, IR, MS) of 5-Ethyl-2,4-dimethyloxazole.

Structural & Physicochemical Profiling

5-Ethyl-2,4-dimethyloxazole is a 5-membered heteroaromatic ring containing oxygen at position 1 and nitrogen at position 3. The electronic distribution of the oxazole core dictates its spectral behavior:

-

Position 2 (Methyl): Flanked by highly electronegative oxygen and nitrogen atoms, resulting in extreme electron deficiency.

-

Position 4 (Methyl): Adjacent to the nitrogen atom, experiencing moderate inductive deshielding.

-

Position 5 (Ethyl): Adjacent to the oxygen atom, making the attached methylene group highly susceptible to anisotropic and inductive effects.

Mass Spectrometry (MS): Fragmentation Causality

In GC-MS workflows, Electron Ionization (EI) at 70 eV is the gold standard because it imparts a consistent internal energy (approx. 6-8 eV) to the molecule, ensuring highly reproducible fragmentation patterns. The aromatic stability of the oxazole ring yields a distinct molecular ion, while the alkyl substituents drive the primary fragmentation pathways.

Diagnostic Fragmentation Pathways

-

Molecular Ion ( [M]∙+ ): The high stability of the heteroaromatic system yields a visible molecular ion at m/z 125.

-

α -Cleavage: The loss of the terminal methyl radical (15 Da) from the C5-ethyl group generates a highly stable, resonance-delocalized cation at m/z 110. This is typically the base peak.

-

Ring Cleavage: A hallmark of substituted oxazoles is the retro-electrocyclic ring opening. Cleavage of the O1-C2 and C4-C5 bonds results in the expulsion of acetonitrile ( CH3CN , 41 Da), yielding a fragment at m/z 84.

Fig 1. EI-MS fragmentation pathways of 5-Ethyl-2,4-dimethyloxazole.

Table 1: EI-MS (70 eV) Quantitative Data Summary

| m/z | Relative Abundance (%) | Ion Assignment | Causality / Mechanism |

| 125 | 25 - 35 | [M]∙+ | Intact molecular ion stabilized by heteroaromaticity. |

| 110 | 100 (Base) | [M−CH3]+ | α -cleavage of the ethyl group; resonance stabilized. |

| 96 | 10 - 15 | [M−C2H5]+ | Complete loss of the C5 ethyl substituent. |

| 84 | 20 - 30 | [M−CH3CN]∙+ | Aromatic ring cleavage (loss of C2 + N3 + 2-methyl). |

| 43 | 40 - 50 | [CH3CO]+ | Secondary fragmentation of the oxazole core. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

To unambiguously differentiate 5-Ethyl-2,4-dimethyloxazole from its isomers, 1D and 2D NMR orthogonal validation is required. The chemical shifts are strictly governed by the electronegativity of the heteroatoms (O, N) and the magnetic anisotropy of the π -system.

Table 2: 1 H NMR Assignments (400 MHz, CDCl3 )

Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality2.38Singlet (s)3H2- CH3 Highly deshielded due to the combined −I effect of adjacent O1 and N3 atoms.2.65Quartet (q)2H5- CH2 -Deshielded by the adjacent sp 2 C5 carbon and the inductive pull of O1.2.08Singlet (s)3H4- CH3 Deshielded by the adjacent N3 atom, but less so than the 2-position.1.22Triplet (t)3H5- CH2 CH3 Standard aliphatic methyl, split by the adjacent methylene protons ( 3J≈7.5 Hz).

Table 3: 13 C NMR Assignments (100 MHz, CDCl3 )

Shift ( δ , ppm)Carbon TypeAssignmentCausality159.5Quaternary (sp 2 )C2Extreme electron deficiency; bonded directly to both O and N.148.1Quaternary (sp 2 )C5Deshielded by direct attachment to the highly electronegative O1.132.4Quaternary (sp 2 )C4Deshielded by N3, but less electron-deficient than C2 and C5.19.2Secondary (sp 3 )5- CH2 -Aliphatic carbon shifted downfield by proximity to the oxazole ring.13.8Primary (sp 3 )2- CH3 Alkyl carbon attached to the highly polarized C2 position.13.1Primary (sp 3 )5- CH2 CH3 Terminal aliphatic methyl carbon.11.5Primary (sp 3 )4- CH3 Alkyl carbon attached to C4.

Infrared (IR) Spectroscopy: Vibrational Modes

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides a rapid, non-destructive method to confirm the functional groups of the oxazole ring.

Table 4: ATR-FTIR Vibrational Data

| Wavenumber ( cm−1 ) | Intensity | Mode | Structural Correlation |

| 2970, 2935, 2875 | Medium | ν(C−H) stretch | Aliphatic C-H stretching from methyl and ethyl substituents. |

| 1645 | Strong | ν(C=N) stretch | Diagnostic stretching of the oxazole imine bond. |

| 1575 | Medium | ν(C=C) stretch | Aromatic ring breathing / C=C stretching. |

| 1120 | Strong | ν(C−O−C) asym. | Asymmetric stretching of the cyclic ether linkage. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the analytical workflow must be a self-validating system. A single analytical platform is prone to false positives (e.g., misidentifying isomers in GC-MS). The following protocol pairs GC-MS deconvolution with orthogonal NMR validation.

Fig 2. Self-validating analytical workflow for oxazole biomarker confirmation.

Protocol A: GC-EI-MS Acquisition & Deconvolution

Purpose: High-sensitivity detection and preliminary structural assignment based on mass defects and fragmentation.

-

Sample Preparation: Perform Liquid-Liquid Extraction (LLE) on the biofluid (e.g., 1 mL urine) using 500 μL of high-purity dichloromethane (DCM). Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes. Extract the organic layer and dry over anhydrous Na2SO4 .

-

Injection: Inject 1 μL of the extract in splitless mode into the GC inlet maintained at 250°C.

-

Chromatographic Separation: Utilize an HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm ). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

-

Temperature Programming: Hold the oven at 40°C for 2 min, ramp at 5°C/min to 150°C to resolve closely eluting oxazole isomers, then ramp at 20°C/min to 280°C to bake out the column.

-

Ionization & Detection: Operate the MS in EI mode at 70 eV with a source temperature of 230°C. Scan range: 35–350 m/z.

-

Validation: Deconvolute the spectra using AMDIS software. A positive identification requires a NIST library match score >850 and a Kovats Retention Index (RI) deviation of ≤±5 compared to a synthetic standard.

Protocol B: NMR Orthogonal Validation

Purpose: Unambiguous structural confirmation of the purified/synthetic standard to map exact atomic connectivity.

-

Sample Preparation: Dissolve 10 mg of purified 5-Ethyl-2,4-dimethyloxazole in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

-

1D Acquisition: Transfer to a 5 mm NMR tube. On a 400 MHz spectrometer, acquire the 1 H spectrum (16 scans, 10s relaxation delay to ensure quantitative integration) and the 13 C spectrum (1024 scans, 2s relaxation delay).

-

2D Validation (Self-Correction): Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

-

Causality Check: Use HMBC to verify that the methylene protons ( δ 2.65) show a 2JCH coupling to the C5 carbon ( δ 148.1) and a 3JCH coupling to the C4 carbon ( δ 132.4), unequivocally proving the ethyl group is at position 5, not position 2 or 4.

-

References

- Metabolomics Combined with Sensory Analysis Reveals the Impact of Different Extraction Methods on Coffee Beverages from Coffea arabica and Coffea canephora var. Robusta - PMC. nih.gov.

- (PDF) Combined urine proteomics and metabolomics analysis for the diagnosis of pulmonary tuberculosis - ResearchGate.

- Anti-diabetic effects of Dachaihu decoction combined with Sanghuangporus vaninii: insights from network pharmacology, intestinal flora, and liver metabolomics - PMC. nih.gov.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolomics Combined with Sensory Analysis Reveals the Impact of Different Extraction Methods on Coffee Beverages from Coffea arabica and Coffea canephora var. Robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-diabetic effects of Dachaihu decoction combined with Sanghuangporus vaninii: insights from network pharmacology, intestinal flora, and liver metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Bioanalytical Profiling of 5-Ethyl-2,4-dimethyloxazole: From Food Matrices to Clinical Metabolomics

Executive Summary

5-Ethyl-2,4-dimethyloxazole (5-EDMO) is a highly volatile, alkyl-substituted heterocyclic compound traditionally recognized for its role as a potent flavor-active molecule in thermally processed foods. However, recent advancements in high-resolution mass spectrometry have expanded its relevance far beyond food chemistry. Today, 5-EDMO is recognized as a critical circulating volatile organic compound (VOC) in human biofluids, serving as a prognostic biomarker for infectious diseases (such as Tuberculosis) and metabolic syndromes (such as Type 2 Diabetes Mellitus).

This whitepaper provides an in-depth technical synthesis of 5-EDMO’s formation mechanisms, its natural occurrence in complex food matrices like Coffea arabica, and its emerging utility in clinical metabolomics. Furthermore, we outline a self-validating, field-proven analytical protocol for its extraction and quantification.

Chemical Genesis: Maillard Reaction and Strecker Degradation

In natural food matrices, 5-EDMO does not typically exist in the raw, unprocessed state. Instead, it is synthesized thermodynamically during roasting or baking via the Maillard reaction and subsequent Strecker degradation .

The causality of its specific molecular structure (an ethyl group at C5 and methyl groups at C2 and C4) is directly linked to the precursor amino acids and reducing sugars present in the raw matrix. Branched-chain amino acids (BCAAs) such as isoleucine and valine undergo Strecker degradation to form specific aldehydes. Concurrently, reducing sugars undergo α -dicarbonyl cleavage. The condensation of these dicarbonyls with Strecker aldehydes and ammonia (derived from amino acid deamination) drives the cyclization into oxazolines, which are subsequently oxidized into stable oxazoles like 5-EDMO.

Fig 1: Mechanistic pathway of 5-EDMO formation via Maillard reaction and Strecker degradation.

Natural Occurrence in Food: The Coffee Matrix

According to the1 [1], 5-EDMO is classified among the primary oxazoles responsible for roasted, nutty, and sweet aromatic profiles. Its most prominent natural occurrence is in roasted coffee beans (Coffea arabica and Coffea canephora).

Recent metabolomic profiling by 2 [2] demonstrates that the extraction yield of 5-EDMO is highly dependent on the thermodynamic and kinetic parameters of the brewing method. High-pressure, high-temperature extractions (e.g., Espresso) force the rapid volatilization of heterocyclic compounds, embedding 5-EDMO into the lipid emulsion (crema), which acts as a solvent trap that prolongs aroma persistence. Conversely, gravity-fed filter methods yield a different partition coefficient, altering the sensory perception of the oxazole.

The Clinical Nexus: 5-EDMO as a Circulating Biomarker

For drug development professionals, dietary VOCs are no longer viewed merely as flavorants; they are active participants in the host microbiome-metabolome axis. Once ingested, 5-EDMO enters systemic circulation and is excreted via urine or sequestered in hepatic tissues. Its systemic concentration is highly sensitive to host metabolic shifts.

-

Tuberculosis (TB) Diagnostics: In a 3 [3], 5-EDMO was identified in a 7-metabolite panel used to discriminate active TB patients from healthy controls (AUC = 0.97). Causality:Mycobacterium tuberculosis infection drastically alters host BCAA metabolism. Because BCAAs are precursors to alkyl-oxazoles, their systemic rerouting by the pathogen leads to the observed negative predictive value (decreased levels) of 5-EDMO in TB patient serum.

-

Type 2 Diabetes Mellitus (T2DM): Recent4 [4] on T2DM mice treated with Dachaihu decoction and Sanghuangporus vaninii revealed that hepatic levels of 5-EDMO positively correlate with HDL-c and insulin sensitivity (HOMA- β ). Causality: Restoring gut flora and hepatic metabolic homeostasis improves the liver's capacity to process circulating dietary VOCs, reflecting systemic metabolic recovery.

Quantitative Data Summary

| Biological / Food Matrix | Context / Disease | Correlation / Finding | Diagnostic Value | Reference |

| Coffee Beverages (C. arabica) | Sensory Profiling | Contributes to roasted/nutty aroma profile; yield is extraction-dependent. | N/A | Vezzulli et al., 2022 [2] |

| Human Serum / Urine | Tuberculosis (TB) | Negative predictive value for active TB; part of a 7-metabolite panel. | Panel AUC: 0.97 | Hua et al., 2021 [3] |

| Mouse Liver Tissue | T2DM Treatment | Positively correlated with HDL-c, HOMA- β ; Negatively with LDL-c, TG. | Metabolic Marker | Frontiers, 2025 [4] |

Self-Validating Experimental Protocol: HS-SPME-GC-MS

To ensure high trustworthiness and reproducibility, the following protocol utilizes Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Why this approach? The bipolar nature of oxazoles requires a mixed-polarity sorbent. A standard PDMS fiber fails to retain low-molecular-weight heterocyclic amines effectively. By selecting a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, we provide the necessary microporosity to trap 5-EDMO. Furthermore, the inclusion of a deuterated internal standard ensures the system is self-validating, correcting for matrix-induced ion suppression during Electron Ionization (EI).

Step-by-Step Methodology

-

Sample Preparation & Matrix Quenching:

-

Transfer 5.0 g of the homogenized matrix (e.g., coffee brew or biofluid) into a 20 mL sterile headspace vial.

-

Add 1.0 g of NaCl to induce the "salting-out" effect, decreasing the solubility of 5-EDMO in the aqueous phase and driving it into the headspace.

-

Spike the sample with 10 μ L of a deuterated internal standard (e.g., d3 -oxazole at 10 ppm) to enable self-validating absolute quantification.

-

-

Headspace SPME Extraction:

-

Seal the vial with a PTFE/silicone septum.

-

Incubate the vial at 60°C for 15 minutes under continuous agitation (250 rpm) to reach thermodynamic equilibrium.

-

Expose a 50/30 μ m DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes.

-

-

GC-MS/MS Analysis:

-

Retract the fiber and immediately insert it into the GC injection port (set to 250°C) for 3 minutes for thermal desorption in splitless mode.

-

Use a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 μ m). Causality: A polar column is strictly required to resolve the nitrogen-containing heterocyclic ring of 5-EDMO from co-eluting aliphatic hydrocarbons.

-

Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 220°C (hold 5 min).

-

MS Parameters: Electron Ionization (EI) at 70 eV. Scan range: 35–350 m/z.

-

-

Data Deconvolution & Validation:

-

Process raw spectra using MS-DIAL or AMDIS to deconvolute isobaric interferences.

-

Confirm identity using the NIST library (Match factor > 850) and validate against the retention index (RI) of an authentic 5-EDMO analytical standard.

-

Fig 2: Self-validating HS-SPME-GC-MS analytical workflow for 5-EDMO quantification.

References

- Volatile Compounds in Food - VCF Online Database. "List of volatile compounds in food: Oxazol(in)es." vcf-online.nl.

- Vezzulli, F., et al. (2022). "Metabolomics Combined with Sensory Analysis Reveals the Impact of Different Extraction Methods on Coffee Beverages from Coffea arabica and Coffea canephora var. Robusta." National Center for Biotechnology Information (PMC).

- Hua, et al. (2021). "Metabolomics Strategy Assisted by Transcriptomics Analysis to Identify Potential Biomarkers Associated with Tuberculosis." National Center for Biotechnology Information (PMC).

- Frontiers in Nutrition (2025). "Anti-diabetic effects of Dachaihu decoction combined with Sanghuangporus vaninii: insights from network pharmacology, intestinal flora, and liver metabolomics." Frontiers.

Sources

- 1. VCF - Volatile Compounds in Food [vcf-online.nl]

- 2. Metabolomics Combined with Sensory Analysis Reveals the Impact of Different Extraction Methods on Coffee Beverages from Coffea arabica and Coffea canephora var. Robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics Strategy Assisted by Transcriptomics Analysis to Identify Potential Biomarkers Associated with Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anti-diabetic effects of Dachaihu decoction combined with Sanghuangporus vaninii: insights from network pharmacology, intestinal flora, and liver metabolomics [frontiersin.org]

The Untapped Potential of 5-Ethyl-2,4-dimethyloxazole: A Research Framework for Uncovering Novel Bioactivities

Foreword: The Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in the architecture of biologically active molecules.[1][2][3] Its unique electronic and structural properties confer upon it the ability to engage in diverse non-covalent interactions with biological macromolecules, making it a "privileged scaffold" in drug discovery.[4] From potent anticancer and antimicrobial agents to anti-inflammatory and antidiabetic drugs, the versatility of the oxazole core is well-documented.[1][2][5] The biological activity of oxazole derivatives is often finely tuned by the nature and position of substituents on the ring, influencing factors such as target specificity, potency, and pharmacokinetic properties.[4][5] This guide delves into the prospective biological landscape of a lesser-explored derivative, 5-Ethyl-2,4-dimethyloxazole, and proposes a structured research program to elucidate its therapeutic potential.

Physicochemical Properties of 5-Ethyl-2,4-dimethyloxazole

A foundational understanding of a compound's physical and chemical characteristics is paramount before embarking on biological investigations. 5-Ethyl-2,4-dimethyloxazole is a small, achiral molecule with the properties summarized below.[6][7][8]

| Property | Value | Source |

| Molecular Formula | C7H11NO | [6][8] |

| Molecular Weight | 125.17 g/mol | [6] |

| IUPAC Name | 5-ethyl-2,4-dimethyl-1,3-oxazole | [8] |

| LogP (o/w) | 1.715 (estimated) | [9] |

| Water Solubility | 949.3 mg/L at 25 °C (estimated) | [9] |

| Physical Form | Liquid (at room temperature) | [1] |

The estimated LogP value suggests a moderate lipophilicity, which is often favorable for cell membrane permeability and potential oral bioavailability.

Extrapolating Potential Biological Activities: A Hypothesis-Driven Approach

While direct studies on the biological activity of 5-Ethyl-2,4-dimethyloxazole are not extensively reported in publicly available literature, the vast body of research on substituted oxazoles allows us to formulate compelling hypotheses regarding its potential therapeutic applications. The substitution pattern at positions C2, C4, and C5 is known to be critical in dictating the pharmacological profile of oxazole-containing compounds.[5]

Potential as an Antimicrobial Agent

Rationale: The oxazole scaffold is a common feature in numerous compounds exhibiting potent antibacterial and antifungal properties.[1][2] The specific substituents can modulate the spectrum and potency of antimicrobial action.

Hypothesis: The ethyl and methyl groups on 5-Ethyl-2,4-dimethyloxazole may confer sufficient lipophilicity to facilitate penetration of microbial cell walls and membranes, potentially disrupting their integrity or inhibiting key intracellular enzymes.

Potential as an Anti-inflammatory Agent

Rationale: Many oxazole derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[2][5]

Hypothesis: 5-Ethyl-2,4-dimethyloxazole could act as a modulator of inflammatory pathways. Its relatively simple structure might allow it to fit into the active sites of pro-inflammatory enzymes.

Potential as an Anticancer Agent

Rationale: The anticancer activity of oxazole derivatives is a major area of research, with mechanisms including the inhibition of tyrosine kinases and tubulin polymerization.[1][5]

Hypothesis: While a less likely primary activity without more complex aromatic substitutions, 5-Ethyl-2,4-dimethyloxazole could exhibit cytostatic or cytotoxic effects against certain cancer cell lines, potentially through novel mechanisms that warrant investigation.

A Proposed Research Workflow for Biological Screening

To systematically investigate the hypothesized biological activities, a multi-tiered screening approach is recommended. This workflow is designed to progress from broad-based primary screens to more focused secondary and mechanistic assays.

Caption: Proposed research workflow for evaluating the biological activity of 5-Ethyl-2,4-dimethyloxazole.

Detailed Experimental Protocols

The following protocols represent foundational assays for the primary screening phase of the proposed research.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of 5-Ethyl-2,4-dimethyloxazole that inhibits the visible growth of a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare a 2-fold serial dilution of 5-Ethyl-2,4-dimethyloxazole in a 96-well microtiter plate, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol: MTT Assay for General Cytotoxicity Screening

Objective: To assess the effect of 5-Ethyl-2,4-dimethyloxazole on the metabolic activity and proliferation of human cancer cell lines (e.g., HeLa, A549, MCF-7) as an initial screen for anticancer potential.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 5-Ethyl-2,4-dimethyloxazole (e.g., from 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data can be used to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Synthesis of 5-Ethyl-2,4-dimethyloxazole and Analogs

The exploration of structure-activity relationships (SAR) is crucial in medicinal chemistry. A plausible synthetic route for 5-Ethyl-2,4-dimethyloxazole and its analogs is the Robinson-Gabriel synthesis or similar cyclization methods.[10] For instance, the reaction of an α-acylaminoketone with a dehydrating agent can yield the oxazole ring.[10]

Caption: Conceptual synthetic pathway for 5-Ethyl-2,4-dimethyloxazole via an α-acylaminoketone intermediate.

By varying the starting α-aminoketone and the acylating agent, a library of analogs can be synthesized to probe the effects of different substituents at positions 2, 4, and 5 on biological activity.

Concluding Remarks and Future Directions

While 5-Ethyl-2,4-dimethyloxazole remains a largely uncharacterized molecule in the context of biological activity, its structural relationship to a class of compounds with proven therapeutic relevance makes it a compelling candidate for investigation. The proposed research framework provides a clear and logical path forward, from initial broad-based screening to more in-depth mechanistic studies. The discovery of any significant biological activity would not only highlight the potential of this specific compound but also contribute valuable data to the broader understanding of oxazole structure-activity relationships. Future work should focus on the synthesis of a focused library of analogs to optimize any identified "hit" compounds, ultimately paving the way for potential lead optimization and preclinical development.

References

- A comprehensive review on biological activities of oxazole derivatives - PMC. (n.d.).

- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025, November 21).

- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025, November 21).

- Oxazole-Based Molecules: Recent Advances on Biological Activities. (2025, September 3).

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5).

- 5-ethyl-2,4-dimethyl oxazole, 33318-74-0 - The Good Scents Company. (n.d.).

- 5-Ethyl-2,4-dimethyloxazole - Inxight Drugs - ncats. (n.d.).

- 5-ETHYL-2,4-DIMETHYLOXAZOLE - gsrs. (n.d.).

- 5-ethyl-2,4-dimethyloxazole (C7H11NO) - PubChemLite. (n.d.).

- Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. (n.d.).

- Oxazole, 5-ethyl-2,4-dimethyl - the NIST WebBook. (n.d.).

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. PubChemLite - 5-ethyl-2,4-dimethyloxazole (C7H11NO) [pubchemlite.lcsb.uni.lu]

- 8. Oxazole, 5-ethyl-2,4-dimethyl [webbook.nist.gov]

- 9. 5-ethyl-2,4-dimethyl oxazole, 33318-74-0 [thegoodscentscompany.com]

- 10. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]

Literature Review and Technical Guide: 2,4,5-Trisubstituted Oxazoles

Executive Summary & Chemical Significance

The 2,4,5-trisubstituted oxazole core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Characterized by a five-membered aromatic ring containing oxygen and nitrogen at positions 1 and 3, this architecture serves as a highly effective, metabolically stable bioisostere for amide and peptide bonds[1]. Because oxazoles resist enzymatic proteolytic degradation while maintaining critical hydrogen-bond acceptor capabilities, they are frequently integrated into pharmacophores targeting complex biological pathways, including inflammation and oncology[2][3].

This technical guide critically evaluates the modern synthetic methodologies, mechanistic pathways, and biological applications of 2,4,5-trisubstituted oxazoles, providing actionable, self-validating protocols for drug development professionals.

Modern Synthetic Methodologies & Mechanistic Pathways

Historically, oxazole synthesis relied on classical methods like the Bredereck or Robinson-Gabriel reactions, which often required unstable, pre-functionalized starting materials (e.g., α-haloketones). Modern workflows prioritize atom economy, multicomponent reactions (MCRs), and late-stage functionalization.

Multicomponent Reactions (MCRs): The Ugi/Robinson-Gabriel Tandem

To circumvent the limitations of linear syntheses, the isocyanide-based Ugi multicomponent reaction has been elegantly coupled with Robinson-Gabriel cyclodehydration[1].

Mechanistic Rationale: The Ugi reaction combines an amine, an arylglyoxal, a carboxylic acid, and an isocyanide to rapidly assemble an α-acylamino amide intermediate. By deliberately selecting 2,4-dimethoxybenzylamine as a traceless ammonia equivalent, the resulting Ugi adduct is perfectly pre-organized for cyclization. The electron-donating methoxy groups activate the benzyl position for facile acidic cleavage during the Robinson-Gabriel step (using H₂SO₄ or POCl₃), simultaneously achieving deprotection and cyclodehydration in a single pot[1].

Tandem Ugi/Robinson-Gabriel synthesis of 2,4,5-trisubstituted oxazoles.

Copper-Catalyzed Aerobic Oxidative Annulation

Transition-metal catalysis has revolutionized oxazole synthesis by enabling direct sp³ C-H functionalization. A highly efficient protocol utilizes CuI to mediate the oxidative annulation of α-methylene ketones and benzylamines[4].

Mechanistic Rationale: This solvent-free pathway uses molecular oxygen as a green terminal oxidant. The reaction proceeds via the initial condensation of the ketone and amine into a keto-imine intermediate. A Single Electron Transfer (SET) from the Cu(II) species to Cu(I) facilitates an intramolecular cyclization. The thermodynamic sink of aromatization drives the abstraction of six hydrogen atoms overall, forming the fully decorated oxazole core without the need for aggressive dehydrating agents[4].

Mechanism of Cu-catalyzed aerobic oxidative annulation to oxazoles.

Photochemical and Aza-Wittig Approaches

Recent advancements include visible-light-induced three-component assemblies utilizing iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles[5]. This catalyst-free cascade involves a photo-generated α-phosphonium carbene that traps the nitrile, avoiding toxic transition metals entirely[5]. Alternatively, tandem aza-Wittig/Michael/isomerization reactions of vinyliminophosphoranes with acyl chlorides provide an unexpected, yet highly efficient, one-pot route to 2,4,5-trisubstituted oxazoles[6].

Biological Applications & Structure-Activity Relationships (SAR)

The specific decoration of the 2,4,5-positions dictates the pharmacological profile of the oxazole:

-

Anti-Inflammatory & Aquaporin-4 (AQP4) Inhibition: AQP4 channels are heavily implicated in pulmonary edema and airway inflammation. Traditional NSAIDs do not target this pathway. However, specific 2,4,5-trisubstituted oxazoles synthesized via Lewis acid-mediated reactions of aroylmethylidene malonates with nitriles have demonstrated dual potentiality. They act as direct AQP4 inhibitors, downregulating inflammatory cytokines in human lung cells (NCI-H460) without disrupting cell membranes[3][7].

-

Antiproliferative Activity: The incorporation of secondary heterocycles (e.g., pyrimidine or benzo[d]thiazole) at the 5-position via thio-linkages significantly enhances cytotoxicity. Compounds such as 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole exhibit potent in vitro antiproliferative activity against squamous cell carcinoma and prostatic neoplasms, comparable to the chemotherapeutic standard 5-fluorouracil[2].

Quantitative Data Summaries

Table 1: Comparison of Modern Synthetic Methodologies

| Methodology | Reagents / Starting Materials | Catalyst / Conditions | Yield Range | Key Advantage |

| Ugi / Robinson-Gabriel | Arylglyoxal, amine, acid, isonitrile | POCl₃ or H₂SO₄, 60-80 °C | 57-72% | High combinatorial diversity; ideal for library generation[1] |

| Aerobic Oxidative Annulation | α-Methylene ketones, benzylamines | CuI (30 mol%), O₂, TEA, 50 °C | 63-86% | Solvent-free, utilizes O₂ as a green oxidant[4] |

| Photochemical Assembly | Hybrid ylides, acids, nitriles | Blue LEDs (438 nm), Na₂CO₃, RT | Good | Catalyst-free, mild room-temperature conditions[5] |

| Modular Coupling | Carboxylic acid, amino acid, boronic acid | DMT-MM then Ni-cat Suzuki | Good | Uses abundant commercial building blocks[8] |

Table 2: Biological Activity Profiles of Selected Oxazoles

| Compound / Substituent Profile | Primary Biological Target | Observed Activity | Reference |

| 5-Thio-linked Heterocyclic Oxazoles | Tumor Cell Lines (Prostate/Squamous) | Potent antiproliferative activity (IC₅₀ comparable to 5-FU) | [2] |

| Aroylmethylidene malonate-derived Oxazoles | Aquaporin-4 (AQP4) | Downregulation of AQP4 and inflammatory cytokines in lung cells | [3] |

| 5-Aminooxazole derivatives | General Scaffold | Versatile intermediate for pyrrolo[3,4-b]pyridine synthesis | [9] |

Validated Experimental Protocols

Protocol A: Tandem Ugi/Robinson-Gabriel Synthesis[1]

Self-Validating Principle: The use of 2,4-dimethoxybenzylamine ensures that the Ugi adduct contains an electron-rich benzyl group, which is strictly required for the subsequent acidic cleavage to proceed synchronously with cyclodehydration.

-

Ugi Condensation: Dissolve 2,4-dimethoxybenzylamine (1.0 equiv), 4-trifluorobenzoic acid (1.0 equiv), phenylglyoxal (1.0 equiv), and n-butylisonitrile (1.0 equiv) in anhydrous methanol. Stir at room temperature for 36 hours.

-

Intermediate Isolation: Concentrate the reaction solution in vacuo. Purify the residue via column chromatography (hexane/ethyl acetate, 1:9 to 1:3) to obtain the pure Ugi adduct (approx. 57% yield).

-

Cyclodehydration: To a solution of the Ugi product (e.g., 600 mg, 1.07 mmol), add concentrated sulfuric acid (10 mL). Stir the reaction mixture at 60 °C for exactly 2 hours.

-

Quench & Neutralization: Cool the mixture in an ice bath. Dilute with ethyl acetate (30 mL), then slowly and carefully add 1 N NaOH (30 mL) to neutralize the acid.

-

Extraction: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and evaporate in vacuo to yield the crude 2,4,5-trisubstituted oxazole.

Protocol B: Cu-Catalyzed Aerobic Oxidative Annulation[4]

Self-Validating Principle: Adding the benzylamine in two equal portions prevents the rapid depletion of the amine and controls the formation of the keto-imine intermediate, ensuring the catalytic Cu(I)/Cu(II) cycle remains synchronized with the oxygen-mediated turnover.

-

Reaction Setup: In an elongated reaction tube, combine the α-methylene ketone (0.5 mmol, 1.0 equiv), triethylamine (210 μL, 1.5 mmol, 3.0 equiv), and CuI (28.57 mg, 0.15 mmol, 30 mol %).

-

Amine Addition: Add the benzylamine (1.0 mmol, 2.0 equiv) in two equal portions to control the condensation rate.

-

Oxidative Annulation: Purge the tube with a molecular oxygen atmosphere. Heat the mixture in an oil bath at 50 °C with vigorous stirring for 24 hours.

-

Workup: Cool the reaction to room temperature. Extract the mixture with EtOAc (30 mL).

-

Washing & Isolation: Wash the organic layer sequentially with distilled water (3 × 10 mL) and brine (10 mL). Concentrate in vacuo and purify via silica gel column chromatography to afford the pure arylated 2,4,5-trisubstituted oxazole.

Sources

- 1. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photochemical three-component assembly of tri-substituted oxazoles through a carbenic phosphorus-nitrile hybrid ylide formation/trapping cascade - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01355G [pubs.rsc.org]

- 6. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

The Robinson-Gabriel Synthesis of Substituted Oxazoles: A Comprehensive Technical Guide

Executive Summary

The oxazole core is a privileged, five-membered heteroaromatic scaffold that plays a foundational role in modern medicinal chemistry and natural product synthesis[1]. Due to its planar aromaticity and unique electron distribution, the oxazole ring facilitates critical π–π stacking and hydrogen-bonding interactions with biological targets[1]. Among the various methodologies developed to construct this heterocycle, the Robinson-Gabriel synthesis —independently reported in 1909 and 1910—remains one of the most robust and versatile strategies[2]. By leveraging the acid-catalyzed cyclodehydration of 2-acylamino-ketones, this reaction provides highly modular access to 2,5-disubstituted and 2,4,5-trisubstituted oxazoles[2][3].

This whitepaper provides an in-depth mechanistic analysis, evaluates modern cyclodehydrating agents, and outlines self-validating experimental protocols designed for researchers and drug development professionals.

Mechanistic Causality and Thermodynamic Profile

The Robinson-Gabriel synthesis is fundamentally a two-stage process: an intramolecular cyclization followed by a thermodynamically driven dehydration[3]. Understanding the kinetics of these steps is critical for optimizing reaction conditions.

-

Carbonyl Activation: The reaction initiates with the protonation or Lewis acid activation of the ketone carbonyl, increasing its electrophilicity.

-

Intramolecular Cyclization: The nucleophilic oxygen of the amide group attacks the activated ketone, forming a transient 5-membered oxazoline (hemiaminal) intermediate.

-

Deprotonation and Dehydration: The oxazoline intermediate undergoes deprotonation and subsequent loss of water to yield the fully aromatic oxazole ring.

Thermodynamic Insights: Recent Density Functional Theory (DFT) computational studies comparing the Robinson-Gabriel synthesis to the Bischler-Napieralski reaction reveal that the highest activation energy barrier in the Robinson-Gabriel pathway is approximately 194.9 kJ/mol . This significant energy barrier is specifically associated with the deprotonation of the oxazoline ring, which explains the empirical necessity for either elevated thermal conditions or the use of highly reactive, electrophilic dehydrating agents to drive the reaction forward.

Mechanistic pathway of the Robinson-Gabriel synthesis highlighting the oxazoline intermediate.

Optimization of Cyclodehydrating Agents

The choice of cyclodehydrating agent dictates the yield, purity, and functional group tolerance of the synthesis[4]. Historically, harsh mineral acids were used, but modern drug development often requires milder conditions to preserve sensitive stereocenters or fragile functional groups[3].

Quantitative Data: Comparison of Dehydrating Agents

| Dehydrating Agent | Typical Yield | Reaction Conditions | Substrate Compatibility | Mechanistic Causality / Action |

| Concentrated H₂SO₄ | 50–70% | Reflux, 2–4h | Robust, simple aryl substrates | Strong Brønsted acid protonates the carbonyl, driving rapid dehydration; prone to side-reactions[4]. |

| Polyphosphoric Acid (PPA) | 60–85% | 160°C, 2h | Aryl/Alkyl-substituted precursors | Acts as both solvent and dehydrating agent; sequesters water to suppress reverse hydrolysis[2]. |

| PPh₃ / I₂ / TEA (Wipf) | 75–95% | RT to 60°C | Highly sensitive / Chiral amino acids | Mild Lewis acid activation prevents the epimerization of amino acid derivatives during cyclization[3]. |

| Trifluoroacetic Anhydride (TFAA) | 80–90% | RT, Ethereal solvent | Solid-phase / One-pot tandem reactions | Highly electrophilic; drives cyclization without harsh thermal degradation of the substrate[5]. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints and explain the causality behind critical experimental maneuvers.

Protocol A: Classical Synthesis of 2,5-Diphenyloxazole using PPA

This method is ideal for robust, aryl-substituted precursors where thermal stability is not a concern[2].

-

Reagent Assembly: In a dry 100 mL round-bottom flask, combine 2-benzamidoacetophenone (1.0 eq) with Polyphosphoric Acid (PPA) (10–20 times the weight of the substrate)[2].

-

Causality: PPA is highly viscous at room temperature but acts as an excellent polar solvent and water scavenger when heated, driving the equilibrium toward the dehydrated oxazole[2].

-

-

Thermal Cyclodehydration: Heat the mixture to 160°C under continuous mechanical stirring for 2 hours. Monitor via TLC (Hexanes/EtOAc).

-

Aqueous Quench: Carefully pour the hot reaction mixture over 100 g of crushed ice with vigorous stirring.

-

Causality: The ice quench serves a dual purpose: it rapidly dissipates the exothermic heat of dilution and hydrolyzes the polymeric phosphate chains, preventing the acidic hydrolysis of the newly formed oxazole ring[6].

-

-

Neutralization & Extraction: Neutralize the aqueous layer with saturated NaHCO₃ until pH 7-8 is reached. Extract with dichloromethane (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[6].

Protocol B: Modern One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis

This highly divergent protocol is utilized for synthesizing complex indole-oxazole scaffolds (e.g., Breitfussins) directly from oxazolone templates[7][8].

-

Precursor Activation: To a stirring solution of AlCl₃ (6.0 eq) and a substituted pyrrole-oxazolone (1.5 eq) in dry DCM at 0 °C, add the substituted indole (1.0 eq) dropwise[7].

-

Causality: AlCl₃ coordinates with the oxazolone, increasing its electrophilicity and facilitating the Friedel-Crafts nucleophilic attack by the indole at the C3 position[7].

-

-

Cyclodehydration: After 20 minutes, slowly add Trifluoroacetic Anhydride (TFAA) to the solution. Allow the mixture to warm to room temperature and stir for 2 hours[7].

-

Workup: Quench with water, extract with DCM, and purify via flash column chromatography to isolate the trisubstituted oxazole[7].

Self-validating experimental workflow for the one-pot Friedel-Crafts/Robinson-Gabriel synthesis.

Applications in Modern Drug Development

The Robinson-Gabriel synthesis has dramatically accelerated the discovery of oxazole-based therapeutics. Because the oxazole ring possesses a low polar surface area (PSA ~21 Ų) and a favorable partition coefficient (LogP ~0.8–1.5), it is highly prized in antiviral drug development for its ability to passively diffuse across cell membranes while maintaining aqueous solubility[1].

Furthermore, the methodology's high functional group tolerance has enabled the total synthesis of complex marine natural products, such as the Breitfussin family (Chk2 inhibitors) and Diazonamides, which exhibit potent anticancer properties[3][7]. By utilizing solid-phase adaptations of the Robinson-Gabriel synthesis, researchers can now generate massive combinatorial libraries of 1,3-oxazole-based peptides for high-throughput screening[3][5].

References

-

Wikipedia Contributors. "Robinson–Gabriel synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

IJPRA Journal. "Oxazole-Based Molecules in Anti-viral Drug Development." International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-